4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol
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Overview
Description
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol is a chemical compound that features a dithiolane ring, a methoxy group, and a nitrophenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol typically involves the reaction of 2-methoxy-6-nitrophenol with 1,2-ethanedithiol in the presence of a catalyst such as zinc chloride. The reaction proceeds through the formation of a dithiolane ring, which is a common method for introducing sulfur-containing heterocycles into organic molecules .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol can undergo various chemical reactions, including:
Oxidation: The dithiolane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the methoxy group.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol has several scientific research applications:
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential as an insecticide, particularly as a neonicotinoid insecticide.
Industry: May be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol involves its interaction with specific molecular targets. For example, as a neonicotinoid insecticide, it targets the nicotinic acetylcholine receptors (nAChR) in insects, leading to overstimulation and eventual paralysis . The dithiolane ring and nitro group play crucial roles in binding to the receptor and exerting its effects.
Comparison with Similar Compounds
Similar Compounds
Imidacloprid: Another neonicotinoid insecticide with a similar mode of action.
Acetamiprid: Contains a cyano group instead of a nitro group but targets the same receptors.
Nitenpyram: Similar structure but with different substituents on the aromatic ring.
Uniqueness
4-(1,3-Dithiolan-2-yl)-2-methoxy-6-nitrophenol is unique due to its combination of a dithiolane ring and a nitrophenol moiety. This combination provides specific electronic and steric properties that can enhance its binding affinity and selectivity for certain molecular targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(1,3-dithiolan-2-yl)-2-methoxy-6-nitrophenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4S2/c1-15-8-5-6(10-16-2-3-17-10)4-7(9(8)12)11(13)14/h4-5,10,12H,2-3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULFUOXVLFBJQIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])C2SCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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